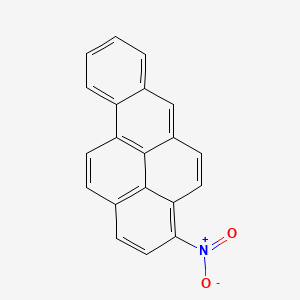

3-Nitrobenzo(a)pyrene

Descripción general

Descripción

3-Nitrobenzo(a)pyrene is a nitro-substituted polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. Nitrobenzo(a)pyrenes, including this compound, are environmental pollutants produced from combustion processes and reactions between polycyclic aromatic hydrocarbons and nitrogen oxides . These compounds are persistent in the environment and exhibit significant biological activity, often showing higher mutagenic capacities than their parent polycyclic aromatic hydrocarbons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitrobenzo(a)pyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed:

Reduction: 3-Aminobenzo(a)pyrene.

Oxidation: Benzo(a)pyrene quinones.

Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Nitrobenzo(a)pyrene has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of nitro-substituted polycyclic aromatic hydrocarbons.

Biology: It serves as a probe to investigate the mechanisms of mutagenicity and carcinogenicity of nitro-polycyclic aromatic hydrocarbons.

Medicine: Research on this compound contributes to understanding the health effects of environmental pollutants and the development of strategies for cancer prevention.

Industry: It is used in environmental monitoring and assessment of pollution levels, particularly in areas affected by combustion processes

Mecanismo De Acción

The mechanism of action of 3-Nitrobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to cellular macromolecules such as DNA, RNA, and proteins. This binding can lead to mutations and other genetic alterations, contributing to its mutagenic and carcinogenic effects. The nitro group plays a crucial role in the compound’s reactivity, influencing its ability to undergo reduction and form reactive species .

Comparación Con Compuestos Similares

- 1-Nitrobenzo(a)pyrene

- 6-Nitrobenzo(a)pyrene

- 3-Nitrobenzanthrone

- 1,6-Dinitropyrene

- 3,9-Dinitrofluoranthene

Comparison: 3-Nitrobenzo(a)pyrene is unique among its analogs due to its specific nitro group position, which influences its electronic properties and biological activity. Compared to 1-Nitrobenzo(a)pyrene and 6-Nitrobenzo(a)pyrene, this compound exhibits different mutagenic and carcinogenic potentials. The position of the nitro group affects the compound’s ability to interact with enzymes and undergo metabolic activation, leading to variations in its biological effects .

Actividad Biológica

3-Nitrobenzo(a)pyrene (3-NBaP) is a significant environmental contaminant recognized for its potent mutagenic and carcinogenic properties. As a member of the nitro-substituted polycyclic aromatic hydrocarbons (PAHs), it has been extensively studied to understand its biological activity, mechanisms of action, and potential health impacts.

3-NBaP is synthesized through nitration of benzo(a)pyrene, a well-known carcinogen. The compound undergoes metabolic activation in biological systems, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as DNA, RNA, and proteins. This binding can result in genetic mutations and alterations, contributing to its carcinogenic effects .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₁O₂ |

| Molecular Weight | 227.22 g/mol |

| CAS Number | 70021-98-6 |

| Solubility | Sparingly soluble in water |

The biological activity of 3-NBaP is primarily attributed to its metabolic conversion into various reactive metabolites. These metabolites can form DNA adducts, which are critical in the initiation of mutagenesis. The nitro group in 3-NBaP is essential for its reactivity, influencing both reduction processes and the formation of electrophilic species that interact with nucleophilic sites in DNA .

Key Metabolites:

- Trans-7,8-dihydro-3-nitrobenzo(a)pyrene: An oxidized proximate metabolite.

- Trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene: A reactive ultimate metabolite that forms stable DNA adducts.

Mutagenicity and Carcinogenicity

Research indicates that 3-NBaP exhibits significant mutagenic activity in various test systems. For instance, studies using Salmonella typhimurium strains TA98 and TA100 have demonstrated that 3-NBaP induces mutations at concentrations that reflect its environmental persistence .

Case Study:

In a study involving human bronchial explants exposed to radiolabeled 3-NBaP, researchers identified specific DNA adducts that co-chromatographed with known carcinogenic compounds. This finding underscores the compound's capacity to form stable modifications in human tissues, raising concerns about its role in lung cancer development .

Environmental Impact and Exposure

3-NBaP is commonly found in combustion by-products and is persistent in the environment. Its presence has been detected in various ecological matrices, including soil and aquatic systems. Due to its mutagenic properties, it poses risks not only to human health but also to wildlife.

Table 2: Environmental Occurrence of this compound

| Matrix | Concentration Range |

|---|---|

| Soil | 0.1 - 5.0 µg/kg |

| Water | <0.01 - 0.5 µg/L |

| Air | Trace levels detected |

Propiedades

IUPAC Name |

3-nitrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJHYPCKYZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220310 | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ionization potential (IP), electron affinity (EA), dipole moment (mu) and electronic polarizability (alpha) of 1-, 3- and 6-nitrobenzo[a]pyrene isomers (1-NBaP, 3-NBaP, 6-NBaP) were determined by using density functional theory (DFT) and recent semiempirical PM6 methods. Calculated IP value remains almost constant along the series of isomers, while EA value depends on the nitro group position, increasing by ca. 0.2 eV on passing from 6- to 1-NBaP (or 3-NBaP) isomer. Stability, mu and alpha values decrease in the order 6-NBaP < 1-NBa approximately 3-NBaP, the largest mu variation being predicted to be 1.5 D (30%) by DFT computations. The results obtained herein are consistent with the observed greater mutagenic activity of 3- and 1-NBaP in comparison to 6-NBaP isomer, suggesting that both binding to enzyme, which depends on electric properties, and reduction process, which is related to EA value may be crucial steps in the mutagenic mechanism of this series of isomers. | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange crystals | |

CAS No. |

70021-98-6 | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70021-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4GCL2XE8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

211-212 °C | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.